Combretastatin A4 (CA4) is a natural compound that belongs to the stilbenoid family. It was first isolated from the bark of the South African tree Combretum caffrum in 1989. Since then, it has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, cardiovascular diseases, and neurological disorders. This paper aims to provide a comprehensive review of CA4, including its method of synthesis or extraction, chemical structure, biological activity, biological effects, applications, future perspectives, and challenges.
Related Compounds
Combretastatin A4 Phosphate (CA4P)
Compound Description: Combretastatin A4 Phosphate (CA4P) serves as a water-soluble prodrug of Combretastatin A4. It's designed to be metabolized into the active Combretastatin A4 within the body [, , , , , , , , , , , , , , , , , , , , , , , ]. CA4P has undergone extensive preclinical and clinical trials due to its anti-tumor properties, primarily attributed to its vascular disrupting action [, , , , , , , , , , , , , , , , , , , , , ].
Relevance: CA4P is structurally identical to Combretastatin A4 with the addition of a phosphate group, which increases its water solubility and enables intravenous administration [, , , , , , , , , , , , , , , , , , , , , , , ]. Once in the body, CA4P is rapidly converted to Combretastatin A4, which exerts the anti-tumor effects.
Combretastatin A1 Phosphate (CA1P)
Compound Description: Combretastatin A1 Phosphate (CA1P) is another water-soluble prodrug, structurally analogous to Combretastatin A4 Phosphate []. Preclinical studies indicate that CA1P might possess a greater anti-tumor effect compared to Combretastatin A4 at equivalent doses [].
Relevance: Like Combretastatin A4 Phosphate, CA1P functions as a prodrug that is metabolized into its active form, Combretastatin A1, in vivo []. The structural similarity between Combretastatin A4 and Combretastatin A1 suggests potentially similar mechanisms of action, though CA1P exhibits a more complex metabolic profile [].
Colchicine
Compound Description: Colchicine is an established anti-mitotic agent that disrupts microtubule formation by binding to tubulin []. It's used clinically for the treatment of gout and familial Mediterranean fever [].
Relevance: While structurally distinct from Combretastatin A4, Colchicine exhibits a similar mechanism of action, targeting the colchicine binding site on tubulin []. This shared target makes Colchicine valuable in studying the anti-tubulin properties of Combretastatin A4 and its analogs.
Vinblastine
Compound Description: Vinblastine is another potent anti-mitotic agent that disrupts microtubule assembly []. It is used in chemotherapy regimens for various cancers [].
Relevance: Unlike Combretastatin A4, Vinblastine binds to a different site on tubulin, showcasing a distinct mode of interaction with the microtubule system []. Despite this difference, Vinblastine serves as a reference compound to understand the specific action of Combretastatin A4 on tubulin polymerization.
Amphethinile
Compound Description: Amphethinile is a synthetic drug that was initially developed as an appetite suppressant but later found to have anti-tumor activity [].
Relevance: Although structurally dissimilar to Combretastatin A4, Amphethinile shares a similar three-dimensional structure and binds to the colchicine site on tubulin, inhibiting its assembly []. This finding suggests that the angular bicyclic structure might be a key factor for binding to tubulin and highlights the potential for developing structurally diverse Combretastatin A4 analogs.
Azo-Combretastatin A4
Compound Description: Azo-Combretastatin A4 is a synthetic analog of Combretastatin A4 that incorporates an azo group, rendering it photoisomerizable []. This property enables controlled activation of its anti-tumor activity with light.
Relevance: Azo-Combretastatin A4 directly stems from modifying Combretastatin A4's structure to enhance its therapeutic potential []. The ability to spatially control its activity with light makes it promising for targeted therapies and photopharmacological research.
CA4-β-Galactosyl Conjugates (CA4-βGals)
Compound Description: CA4-βGals are prodrug conjugates designed for ovarian cancer prodrug monotherapy (PMT) []. They comprise Combretastatin A4 linked to a β-galactose moiety, which is cleaved by β-galactosidase, an enzyme overexpressed in ovarian cancer cells [].
Relevance: CA4-βGals exemplify targeted prodrug design leveraging the known activity of Combretastatin A4 []. Conjugating CA4 to β-galactose aims to achieve selective release of the active drug within tumor cells, potentially reducing off-target effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Momelotinib is a small molecule inhibitor that has been developed for the treatment of myelofibrosis, a rare type of blood cancer. It is a Janus kinase (JAK) inhibitor that targets the JAK1 and JAK2 enzymes, which are involved in the regulation of blood cell production. Momelotinib has shown promising results in clinical trials and is currently being evaluated for its potential therapeutic benefits in other diseases.
Mizolastine dihydrochloride is a histamine H1-receptor antagonist with IC50 of 47 nM used in the treatment of hay fever (seasonal allergic rhinitis), hives and other allergic reactions.Target: Histamine H1-receptorMizolastine is a histamine H1-receptor antagonist with IC50 of 47 nM used in the treatment of hay fever (seasonal allergic rhinitis), hives and other allergic reactions. It does not prevent the actual release of histamine from mast cells, just prevents it binding to receptors. Side effects can include dry mouth and throat.Mizolastine has demonstrated antiallergic effects in animals and healthy volunteers and anti-inflammatory activity in animal models. Double-blind trials have shown mizolastine to be significantly more effective than placebo and as effective as other second generation antihistamine agents, such as loratadine or cetirizine, in the management of patients with perennial or seasonal allergic rhinitis and in patients with chronic idiopathic urticaria. Available data also suggest that prophylactic administration of mizolastine is significantly more effective than placebo and as effective as prophylactic terfenadine in delaying the onset of symptoms of seasonal allergic rhinitis.
CYT387 sulfate(momelotinib) is an ATP-competitive inhibitor of JAK1/JAK2 with IC50 of 11 nM/18 nM, ~10-fold selectivity versus JAK3.IC50 value: 11 nM/18 nM(JAK1/JAK2) [1]Target: JAK1/JAK2in vitro: CYT387 inhibits the proliferation of parental Ba/F3 cells (Ba/F3-wt) stimulated by IL-3 with IC50 of 1400 nM. Furthermore, CYT387 also causes the inhibition of cell proliferation in cell lines constitutively activated by JAK2 or MPL signaling, including Ba/F3-MPLW515L cells, CHRF-288-11 cells and Ba/F3-TEL-JAK2 cells with IC50 of 200 nM, 1 nM and 700 nM, respectively. In addition, CYT387 has been shown to inhibit erythroid colony growth in vitro from JAK2V617F-positive PV patients with similar potency with IC50 of 2μ-4 μM [1]. A recent study shows that CYT387 inhibits PI3K/AKT and Ras/MAPK signaling induced by IL-6 and IGF-1. Moreover, CYT387 induces apoptosis as a single agent and synergizes with the conventional anti-MM therapies bortezomib and melphalan in primary multiple myeloma (MM) cells [2].in vivo: In a murine MPN model, CYT387 normalizes white cell counts, hematocrit, spleen size, and restores physiologic levels of inflammatory cytokines [3].
Phenol, 2-[(2-pyridinylmethyl)amino]-, also known as 2-Pyridylmethylamino-phenol, is a chemical compound with the molecular formula C12H12N2O. It is a member of the phenol family and is commonly used in medical, environmental, and industrial research. This paper will discuss the methods of synthesis or extraction, chemical structure and biological activity, biological effects, applications, and future perspectives and challenges of Phenol, 2-[(2-pyridinylmethyl)amino]-.
(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This paper aims to provide a comprehensive overview of the synthesis, chemical structure, biological activity, and potential applications of this compound.
Endoxifen hydrochloride is a selective estrogen receptor modulator (SERM) that is used in the treatment of breast cancer. It is a metabolite of tamoxifen, which is a widely used drug for the treatment of breast cancer. Endoxifen hydrochloride has been shown to be more potent than tamoxifen in inhibiting the growth of breast cancer cells.
R788 disodium is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases and cancer. It is a potent inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in the activation of immune cells. R788 disodium has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Ccris 6495 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. This paper aims to provide a comprehensive overview of Ccris 6495, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.